Enterocin B -

Enterocin B

Catalog Number: EVT-245924
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Enterocin B is typically sourced from Enterococcus faecium strains, particularly those isolated from fermented foods and human gut flora. The production of Enterocin B can be enhanced through various fermentation techniques that optimize the growth conditions for Enterococcus faecium.

Classification

Enterocin B belongs to the class II bacteriocins, characterized by their small size (less than 10 kDa), stability at high temperatures, and lack of extensive post-translational modifications. It is specifically categorized under class IIa bacteriocins, which are known for their strong inhibitory effects against a range of Gram-positive bacteria, including pathogenic strains.

Synthesis Analysis

Methods

The synthesis of Enterocin B can occur through both natural fermentation processes and chemical synthesis. Natural production involves cultivating Enterococcus faecium under controlled conditions to maximize yield.

  1. Natural Fermentation:
    • Cultivation: Enterococcus faecium is cultured in nutrient-rich media under anaerobic conditions.
    • Extraction: Post-cultivation, the culture supernatant is collected and subjected to purification processes such as ammonium sulfate precipitation or chromatography techniques.
  2. Chemical Synthesis:
    • Solid-Phase Peptide Synthesis: This method allows for the assembly of the peptide chain in a stepwise manner on a solid support.
    • Purification: Following synthesis, high-performance liquid chromatography (HPLC) is employed to achieve high purity levels, often exceeding 95% .

Technical Details

The chemical synthesis of Enterocin B involves specific sequences of amino acids that are assembled using coupling reagents to facilitate peptide bond formation. The final product is then cleaved from the solid support and purified to remove any unreacted materials or byproducts.

Molecular Structure Analysis

Structure

Enterocin B has a specific amino acid sequence that contributes to its structural integrity and function. The molecular structure consists of a linear peptide chain with a defined sequence critical for its antimicrobial activity.

  • Amino Acid Composition: The exact sequence includes several hydrophobic and charged residues that are essential for membrane interaction with target bacteria.
  • Secondary Structure: It typically exhibits alpha-helical or beta-sheet conformations, which are important for its stability and function in disrupting bacterial membranes.

Data

The molecular weight of Enterocin B is approximately 5 kDa, making it relatively small compared to other proteins. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

Enterocin B functions primarily through interactions with bacterial cell membranes. The mechanism involves:

  1. Membrane Disruption: Upon binding to the target cell membrane, Enterocin B induces pore formation, leading to cell lysis.
  2. Inhibition of Cell Wall Synthesis: It may also interfere with peptidoglycan synthesis in susceptible bacteria.

Technical Details

The interaction between Enterocin B and bacterial membranes can be studied using techniques such as fluorescence spectroscopy or electron microscopy to visualize changes in membrane integrity upon treatment with the bacteriocin.

Mechanism of Action

Process

The antimicrobial action of Enterocin B involves several steps:

  1. Binding: The bacteriocin binds to specific receptors on the surface of susceptible bacteria.
  2. Pore Formation: This binding triggers conformational changes that lead to the formation of pores in the bacterial membrane.
  3. Cell Death: The resultant disruption of membrane integrity causes leakage of cellular contents, ultimately leading to cell death.

Data

Studies have demonstrated that Enterocin B exhibits potent activity against various Gram-positive pathogens, including Listeria monocytogenes and Staphylococcus aureus, making it a candidate for food preservation and therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder when purified.
  • Solubility: Soluble in aqueous solutions at physiological pH.

Chemical Properties

  • Stability: Stable at high temperatures (up to 100 °C) and retains activity over a wide pH range (4-9).
  • Molecular Weight: Approximately 5 kDa.
  • Amino Acid Composition: Rich in hydrophobic residues which facilitate membrane interaction.

Relevant analyses include spectroscopic methods to determine purity and structural characteristics, ensuring that synthesized or extracted Enterocin B meets required standards for research or application.

Applications

Scientific Uses

Enterocin B has several applications in food science and medicine:

  1. Food Preservation: Its antimicrobial properties make it suitable for use as a natural preservative in various food products, inhibiting spoilage organisms.
  2. Therapeutic Potential: Research into its use as an alternative therapeutic agent against antibiotic-resistant bacteria is ongoing.
  3. Biotechnology: Utilized in studies exploring bacteriocin production and gene expression in lactic acid bacteria.
Biosynthesis and Genetic Determinants of Enterocin B

Ribosomal Synthesis and Post-Translational Modifications

Enterocin B is a ribosomally synthesized bacteriocin classified under Class IId of the enterocin family. It is produced as a 53-amino-acid precursor peptide with a calculated molecular weight of 6,316.4 Da. Unlike Class I bacteriocins (e.g., lanthipeptides like nisin), Enterocin B undergoes minimal post-translational modifications (PTMs). Its linear structure lacks unusual amino acids, disulfide bonds, or cyclization, distinguishing it from circular bacteriocins like enterocin AS-48 (Class Ib) and glycocins like enterocin F4-9 (Class Ie) [2] [8]. The absence of PTMs contributes to its heat stability and broad-spectrum activity against Gram-positive pathogens, including Listeria monocytogenes [2]. Comparative analysis of bacteriocin classes reveals Enterocin B’s structural simplicity:

Table 1: Classification of Enterocins Based on Structural Features

ClassSubclassKey FeaturesEnterocin Examples
IIaLanthionine-containingCytolysin
IbHead-to-tail cyclizedAS-48
IeGlycosylatedF4-9
IIIIdLinear, unmodified, non-pediocin-likeEnterocin B

The cationic nature (net charge +5 at neutral pH) and amphiphilic properties of mature Enterocin B facilitate its interaction with target cell membranes [2] [8].

Gene Cluster Organization and Regulatory Elements

The genetic determinants of Enterocin B are encoded within a compact 11.3-kb DNA fragment, typically located on plasmids or chromosomes. In Enterococcus faecalis EJ97, these genes reside on the conjugative plasmid pEJ97 and are organized into two operons:

  • Structural and transport operon: ej97A (structural gene), ej97B (ABC transporter), ej97C, and ej97D (accessory proteins).
  • Regulatory operon: orfA, orfB, and orfC (transcribed in the opposite direction) [5].

The ej97A gene encodes the 44-amino-acid mature peptide, which lacks a leader peptide—a rarity among bacteriocins. Adjacent genes ej97B, ej97C, and ej97D encode proteins of 71, 64, and 63 residues, respectively, with Ej97B showing homology to ATP-binding cassette (ABC) transporters. Flanking this cluster are transposon-associated elements (tnp), including a transposase (ORF1) and a resolvase (ORF6), suggesting horizontal gene transfer via composite transposons [5] [10].

Table 2: Genetic Organization of Enterocin B Cluster

GeneFunctionHomology/Features
ej97AStructural gene for mature bacteriocinLeaderless peptide
ej97BABC transporterC-terminal ATPase domain
ej97C/DAccessory secretion proteinsUnknown function; no database homology
orfA–CRegulatory elementsTranscribed opposite to ej97A
tnpTransposase/resolvase50% identity to Lactococcus ISS1

Role of Leader Peptides and Secretion Systems

Unlike most Class II bacteriocins, Enterocin B is a leaderless peptide—it lacks an N-terminal signal sequence typically cleaved during maturation. This contrasts with enterocins like pediocin PA-1 (Class IIa), which use double-glycine (GG) leader peptides recognized by dedicated ABC transporters [2] [6]. Secretion of Enterocin B relies on the Ej97B transporter, an ABC transporter that directly exports the mature peptide without proteolytic processing. Ej97B’s C-terminal domain contains conserved ATPase motifs critical for energy-dependent translocation [5].

In related systems (e.g., Enterococcus faecium NKR-5-3), ABC transporters like EnkT exhibit remarkable flexibility in recognizing leader peptides of diverse bacteriocins. Experimental studies show that EnkT transports heterologous bacteriocins (e.g., enterocin A, pediocin PA-1) when their leader peptides are fused to non-cognate bacteriocins. Key features enabling recognition include:

  • N-terminal α-helix stability (truncations reduce efficiency).
  • Conserved glycine residues at the cleavage site (substitution with Ala enhances secretion) [6].

Table 3: Leader Peptide Recognition Motifs in Bacteriocin Secretion

BacteriocinLeader Peptide FeaturesCompatibility with EnkT
Enterocin C (Ent53C)18-aa, GG motif, α-helicalNative substrate
Enterocin AYGNGV motif, GG cleavage siteCompatible
Pediocin PA-1Double-GG N-terminusCompatible
Lactococcin Qα/QβHydrophobic N-terminusPartially compatible

Comparative Genomics of Enterococcus faecium Strains Producing Enterocin B

Genomic analyses reveal that Enterocin B production is widespread among E. faecium strains, including probiotic (e.g., T110), non-pathogenic non-probiotic (NPNP) (e.g., NRRL B-2354), and pathogenic lineages (e.g., DO). Core genome comparisons show that:

  • Probiotic strains (e.g., T110, 17OM39) share 95%–98% sequence identity in the Enterocin B locus but lack virulence genes (esp, hyl) and antibiotic resistance markers (vanA, tetM).
  • Pathogenic strains (e.g., DO, Aus0004) harbor Enterocin B genes adjacent to mobile genetic elements like plasmids and insertion sequences, facilitating dissemination [7] [9].

Notably, the GC content of the Enterocin B cluster (37.8%–38.5%) aligns with the genomic average of E. faecium, suggesting long-term vertical inheritance. However, flanking transposon-associated resolvases (e.g., resEJ97) in strain EJ97 indicate potential horizontal transfer [5] [7]. In probiotic strains like NT04, Enterocin B/A operons are chromosomally encoded and co-expressed with genes for cofactors (e.g., riboflavin) and antioxidants, enhancing their utility in food preservation [9].

Table 4: Genomic Features of Enterocin B-Producing Strains

Strain TypeRepresentative StrainsGenome Size (Mb)GC%Enterocin B Locus Location
ProbioticT110, 17OM39, NT042.6–2.738.4–38.5Chromosome
NPNPNRRL B-23542.637.8Plasmid
PathogenicDO, Aus00042.6–2.937.9–38.3Plasmid/transposon

Properties

Product Name

Enterocin B

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